![molecular formula C8H5ClF4N2 B2470387 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride CAS No. 2097936-88-2](/img/structure/B2470387.png)
5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride
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Overview
Description
Scientific Research Applications
Fluorinated Compounds in Cancer Research
Fluorinated compounds, like 5-fluorouracil (5-FU), have been extensively studied for their applications in cancer chemotherapy. 5-FU, a pyrimidine analog, demonstrates how fluorination can alter biological activity, offering therapeutic options for various solid tumors. The compound acts through inhibition of thymidylate synthase, interfering with DNA synthesis and function, illustrating the potential mechanisms through which related fluorinated compounds might act (Heidelberger & Ansfield, 1963; Grem, 2000).
Fluoroalkylation in Aqueous Media
Research into fluoroalkylation reactions, including those involving trifluoromethyl groups, highlights advancements in incorporating fluorinated groups into target molecules under environmentally friendly conditions. These methods are crucial for designing new pharmaceuticals, agrochemicals, and materials, indicating the potential utility of compounds like 5-fluoro-2-(trifluoromethyl)-1H-1,3-benzodiazole hydrochloride in diverse scientific applications (Song et al., 2018).
Antifungal Applications
Flucytosine, a related fluorinated compound, undergoes conversion to 5-FU within fungal cells, disrupting RNA and DNA synthesis. This mechanism suggests the potential for fluorinated benzodiazoles to serve in antimycotic roles or to be repurposed for novel therapeutic applications (Vermes et al., 2000).
Fluorinated Pyrimidines in Personalized Medicine
The development of fluorinated pyrimidines for cancer treatment, including detailed studies on their synthesis and biological impact, underscores the importance of fluorination in modulating drug properties. Insights into the molecular interactions of these compounds provide a foundation for their use in personalized medicine, pointing towards the potential research applications of similarly structured compounds (Gmeiner, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Mode of Action
It’s worth noting that the trifluoromethyl group is often incorporated into potential drug molecules due to its unique properties .
properties
IUPAC Name |
6-fluoro-2-(trifluoromethyl)-1H-benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4N2.ClH/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12;/h1-3H,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBLEDXZOCIYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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